molecular formula C16H20N2O3S B2535138 2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide CAS No. 879063-96-4

2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B2535138
CAS No.: 879063-96-4
M. Wt: 320.41
InChI Key: UEEQUNTZDRJHDO-UHFFFAOYSA-N
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Description

2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-Ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S with a molecular weight of 348.45 g/mol. Its structure features a sulfonamide group, which is often associated with antimicrobial properties.

PropertyValue
Molecular FormulaC16H20N2O3S
Molecular Weight348.45 g/mol
IUPAC NameThis compound
CAS Number941257-34-7

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a precursor in the synthesis of folate necessary for bacterial DNA synthesis. This mechanism has been well-documented in various studies.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes, particularly those involved in the inflammatory response and cell cycle regulation.
  • Interaction with DNA : It may bind to DNA or related proteins, affecting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound can influence various signaling pathways, including those regulated by kinases like IKK (IκB kinase), which plays a role in the NF-kB signaling pathway associated with inflammation and cancer progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to controls, supporting its use as an antimicrobial agent.
  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
2-Methyl-N-pyridin-3-ylbenzenesulfonamideModerate antimicrobial activityLacks the ethoxy group
4-Ethoxy-N-(3-pyridinyl)benzenesulfonamideLow cytotoxicityDifferent substituents
2-Ethoxy-N-(4-pyridinyl)benzenesulfonamideSignificant anticancer activitySimilar structure but different position

Properties

IUPAC Name

2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-21-15-8-7-13(12(2)3)10-16(15)22(19,20)18-14-6-5-9-17-11-14/h5-12,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEQUNTZDRJHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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